5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde
Overview
Description
This compound, also known by its CAS Number 231278-84-5, is a chlorinated compound with a molecular weight of 473.89 . It has a complex structure that includes a quinazolinyl group and a furan-2-carbaldehyde group .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H17ClFN3O3/c27-22-12-19 (5-8-25 (22)33-14-16-2-1-3-18 (28)10-16)31-26-21-11-17 (4-7-23 (21)29-15-30-26)24-9-6-20 (13-32)34-24/h1-13,15H,14H2, (H,29,30,31) . This indicates the presence of various functional groups including a chloro group, a fluoro group, and an amino group.Physical and Chemical Properties Analysis
This compound is a dark brown solid with a melting point of 227.0 to 231.0 °C and a predicted boiling point of 650.3±55.0 °C . It has a predicted density of 1.407±0.06 g/cm3 . It is slightly soluble in DMSO and very slightly soluble in methanol .Scientific Research Applications
Photocatalytic Synthesis
Furan-2-carbaldehydes, such as 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde, are utilized as efficient green C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones. This process involves ligand-free photocatalytic C–C bond cleavage and does not require protection of hydroxyl, carboxyl, amide, or secondary amino groups. The synthesis leverages conjugated N,O-tridentate copper complexes as photoinitiators under visible light (Yu et al., 2018).
Antitumor Activity
A derivative of the compound, specifically 4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)-6-(5-((N,N-diethyl(aminoethyl))aminomethyl)furan-2-yl)quinazoline, has demonstrated potent antitumor properties. It exhibits high antiproliferative activities against tumor cells and can induce late apoptosis in certain cell lines. Additionally, it inhibits the activity of the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) (Zhang et al., 2019).
Antimicrobial and Antifungal Activities
Certain derivatives of furan-2-carbaldehyde, such as substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite, exhibit notable antimicrobial and antifungal activities. These compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as against fungi like Candida albicans and Aspergillus fumigates, showing potential as antimicrobial agents (Chaitanya et al., 2017).
Synthesis of Novel Derivatives
The compound is involved in the synthesis of novel derivatives with varied biological activities. For example, its reactions with different chemicals lead to the formation of novel derivatives with potential applications in different therapeutic areas, including as psychotropic agents (Orzalesi et al., 1977).
Protozoan Parasite Growth Inhibitors
It serves as a key component in the synthesis of analogs that inhibit the proliferation of protozoan parasites, including Trypanosoma brucei, T. cruzi, Leishmania major, and Plasmodium falciparum, indicating its potential in treating tropical diseases (Devine et al., 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Mechanism of Action
Target of Action
The compound, also known as Lapatinib intermediate , primarily targets the HER2 (ErbB2) receptor . HER2 is a member of the human epidermal growth factor receptor (HER/EGFR/ERBB) family. Overexpression of this receptor plays a crucial role in the development and progression of certain aggressive types of breast cancer .
Mode of Action
As a tyrosine kinase inhibitor , the compound binds to the intracellular phosphorylation site of the HER2 receptor . This binding inhibits the activation and signaling of the HER2 pathway, which in turn inhibits the growth and survival of HER2 overexpressing cancer cells .
Biochemical Pathways
The compound’s action affects the HER2 pathway . By inhibiting the tyrosine kinase activity of the HER2 receptor, it prevents the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell proliferation and survival, so their inhibition leads to reduced tumor growth and survival .
Pharmacokinetics
It is known that the compound is a solid at room temperature, and it has slight solubility in dmso and very slight solubility in methanol . Its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2–8 °C
Result of Action
The result of the compound’s action at the molecular level is the inhibition of the HER2 receptor’s tyrosine kinase activity . At the cellular level, this leads to the inhibition of cell proliferation and survival, resulting in reduced tumor growth in HER2-overexpressing cancers .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the pH level, temperature, and presence of other compounds can affect its stability and efficacy . It is recommended to store the compound under inert gas at 2–8 °C to maintain its stability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 227.0 to 231.0 °C and a boiling point of 650.3±55.0 °C . It is also known that this compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Dosage Effects in Animal Models
It is known that this compound can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Properties
IUPAC Name |
5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClFN3O3/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)31-26-21-11-17(4-7-23(21)29-15-30-26)24-9-6-20(13-32)34-24/h1-13,15H,14H2,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPZOUAAXRXPAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457833 | |
Record name | 5-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231278-84-5 | |
Record name | (5-(4-(4-((3-Fluorobenzyl)oxy)-3-chloroanilino)-6-quinazolinyl)-2-furancarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231278845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-(4-(4-((3-FLUOROBENZYL)OXY)-3-CHLOROANILINO)-6-QUINAZOLINYL)-2-FURANCARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA9X87F37H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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